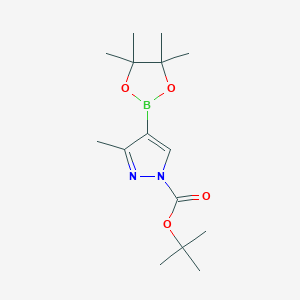

Ester pinacolique de l'acide 1-Boc-3-méthylpyrazole-4-boronique

Vue d'ensemble

Description

“1-Boc-3-methylpyrazole-4-boronic acid pinacol ester” is a type of organoboron reagent . It is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming processes .

Synthesis Analysis

The synthesis of “1-Boc-3-methylpyrazole-4-boronic acid pinacol ester” involves the use of boronic esters . These esters are generally the pinacol, neopentyl, and catechol boronic esters due to their relative cost, reactivity, stability, and ease of preparation .Applications De Recherche Scientifique

Couplage croisé de Suzuki-Miyaura

Ce composé est un réactif précieux pour les réactions de couplage croisé de Suzuki-Miyaura . Ces réactions sont essentielles pour créer des liaisons carbone-carbone, qui sont fondamentales en synthèse organique. La stabilité et la réactivité du composé le rendent idéal pour la formation de structures biaryles, souvent trouvées dans les produits pharmaceutiques et les produits agrochimiques.

Hydrogénation asymétrique

Le composé sert de précurseur dans l'hydrogénation asymétrique catalysée par le ruthénium . Ce processus est crucial pour produire des molécules chirales avec un excès énantiomérique élevé, ce qui est essentiel pour la synthèse de divers composés bioactifs, y compris les médicaments qui nécessitent une stéréochimie spécifique.

Inhibition des kinases

Il est utilisé dans la préparation d'inhibiteurs ciblant les kinases telles que le VEGF, l'Aurora et la Janus Kinase 2 (JAK) . Ces kinases jouent des rôles importants dans les voies de signalisation cellulaire liées au cancer, et leur inhibition peut conduire à des agents thérapeutiques prometteurs.

Inhibition enzymatique

Le composé est instrumental dans la synthèse d'inhibiteurs pour des enzymes telles que la réductase S-nitrosoglutathion et l'acétyl-CoA carboxylase . Ces enzymes sont impliquées dans des voies métaboliques critiques, et leur modulation peut conduire à des traitements pour des maladies telles que le diabète et les maladies cardiovasculaires.

Recherche antivirale

Les chercheurs utilisent ce composé dans le développement d'inhibiteurs contre la ARN polymérase ARN-dépendante virale . Cette application est particulièrement pertinente dans la conception de médicaments antiviraux, qui sont cruciaux dans la lutte contre les infections virales, y compris les pandémies émergentes.

Thérapeutique contre le cancer

Le composé est utilisé pour créer des analogues de MK-2461, qui sont des inhibiteurs de la kinase c-Met . La kinase c-Met est impliquée dans divers types de cancers, et son inhibition est une approche ciblée de la thérapie contre le cancer.

Modulation des voies de signalisation

Il est impliqué dans la synthèse de dérivés de pyridine qui agissent comme inhibiteurs pour le TGF-β1 et la signalisation A active . Ces voies de signalisation sont importantes dans la régulation de la croissance et de la différenciation cellulaires, et leur modulation a des implications dans le traitement de la fibrose et du cancer.

Inhibition de l'élongase des acides gras à longue chaîne

Ce composé est également un précurseur des inhibiteurs de la Long Chain Fatty Acid Elongase 6 . En inhibant cette enzyme, les chercheurs visent à développer des traitements pour les troubles métaboliques qui impliquent une dysrégulation de la synthèse des acides gras.

Mécanisme D'action

Target of Action

It is known to be used as a reagent in the preparation of various compounds, which then interact with specific targets .

Mode of Action

1-Boc-3-methylpyrazole-4-boronic acid pinacol ester is a boronic acid derivative used as a reagent in Suzuki-Miyaura cross-coupling reactions . In these reactions, it participates in transmetalation, a process where it transfers its boron group to a palladium catalyst .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of larger biochemical pathways in the synthesis of various organic compounds .

Result of Action

As a reagent, 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester itself does not have direct molecular or cellular effects. Instead, it contributes to the synthesis of various compounds. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Action Environment

The efficacy and stability of 1-Boc-3-methylpyrazole-4-boronic acid pinacol ester, like many chemical reagents, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s known that pinacol boronic esters can be converted to different salts under certain conditions . .

Propriétés

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)9-18(17-10)12(19)20-13(2,3)4/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZGWEHXOJJYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

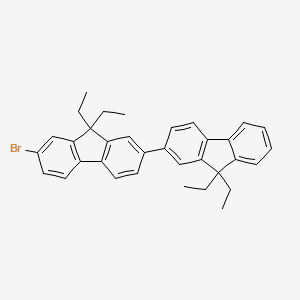

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1523592.png)